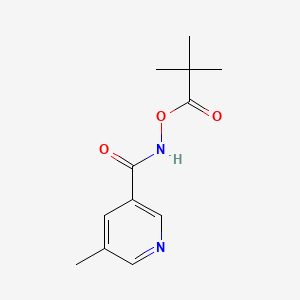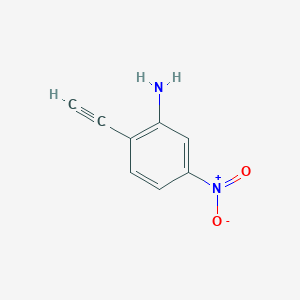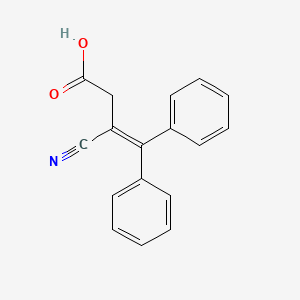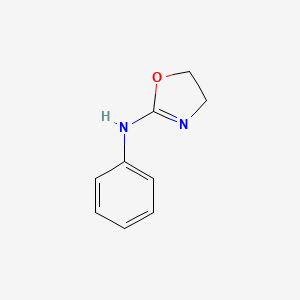
Aniline, N-(2-oxazolin-2-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, N-(2-oxazolin-2-YL)- is a heterocyclic compound featuring an oxazoline ring attached to an aniline moiety. This compound is part of the broader class of oxazolines, which are five-membered rings containing one nitrogen and one oxygen atom. Oxazolines have gained significant attention due to their diverse applications in pharmaceuticals, industrial chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolin-2-YL)- typically involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . Another approach involves the use of Deoxo-Fluor® for the cyclodehydration of β-hydroxy amides to form oxazolines .
Industrial Production Methods: Industrial production of oxazolines, including Aniline, N-(2-oxazolin-2-YL)-, often employs continuous flow synthesis techniques. These methods enhance reaction efficiency and safety by minimizing the handling of hazardous reagents and intermediates .
Análisis De Reacciones Químicas
Types of Reactions: Aniline, N-(2-oxazolin-2-YL)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolines to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions involving the oxazoline ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides and acyl chlorides are frequently used in substitution reactions.
Major Products:
Oxidation: Conversion to oxazoles.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
Aniline, N-(2-oxazolin-2-YL)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Aniline, N-(2-oxazolin-2-YL)- involves its interaction with various molecular targets and pathways. The oxazoline ring can coordinate with metal ions, making it a valuable ligand in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Oxazoles: Similar to oxazolines but with an aromatic ring structure.
Thiazoles: Contain sulfur instead of oxygen in the ring.
Imidazoles: Feature two nitrogen atoms in the ring.
Uniqueness: Aniline, N-(2-oxazolin-2-YL)- is unique due to its combination of aniline and oxazoline moieties, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
27151-01-5 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11) |
Clave InChI |
CIDMUJMGDBSMQW-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


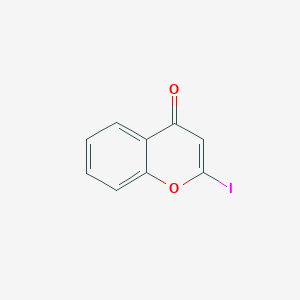

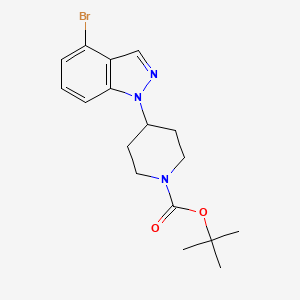
![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)

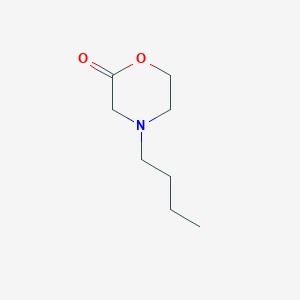
![4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone](/img/structure/B13989194.png)
![4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol](/img/structure/B13989200.png)
